Tin tetrachloride

Beschreibung

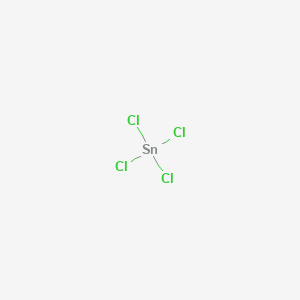

Structure

2D Structure

Eigenschaften

IUPAC Name |

tin(4+);tetrachloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Sn/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGGPRDJHPYFRM-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7646-78-8, 1344-13-4 | |

| Record name | Tin tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H76LFL3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-33 °C | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Purification Methodologies for Tin Tetrachloride

Advanced Synthetic Routes to SnCl₄

The synthesis of tin tetrachloride can be achieved through several chemical pathways, ranging from direct elemental reaction to the transformation of other tin compounds.

The most common industrial method for producing anhydrous this compound is the direct reaction of metallic tin with dry chlorine gas. bnt-chemicals.comexrockets.com The reaction is highly exothermic, releasing significant thermal energy. sciencemadness.orgresearchgate.net

The chemical equation for this synthesis is: Sn (s) + 2Cl₂ (g) → SnCl₄ (l) vaia.com

To initiate the process, the tin metal, which can be in granulated, powdered, or molten form, is typically heated. sciencemadness.orgprepchem.comyoutube.com The reaction with chlorine gas proceeds readily, often at temperatures around 115 °C. wikipedia.orgpw.live In some setups, the process is started by heating the tin, and the exothermic nature of the reaction sustains the process, with cooling required to control the temperature. researchgate.netyoutube.com The resulting liquid this compound is then collected. exrockets.com To manage the reaction rate and temperature, the process can be conducted in a circulatory reactor where chlorine gas is dispersed in circulating liquid SnCl₄ before it contacts the tin metal. google.com

| Parameter | Value/Description |

| Reactants | Tin (Sn), Chlorine (Cl₂) |

| Product | This compound (SnCl₄) |

| Reaction Type | Direct Combination / Halogenation |

| Enthalpy (ΔH°₂₉₈) | -528.9 kJ/mol researchgate.net |

| Typical Temperature | 115 °C wikipedia.orgpw.live |

Beyond direct halogenation, other methods have been developed for synthesizing this compound.

Pyrolysis of Potassium Hexachlorostannate: this compound can be produced by the strong heating of potassium hexachlorostannate (K₂SnCl₆). sciencemadness.org This salt decomposes upon heating, yielding volatile this compound, which is then distilled and condensed, and solid potassium chloride. sciencemadness.org

Oxidation of Tin(II) Chloride: Anhydrous this compound can be synthesized by the reaction of tin(II) chloride (also known as tin protochloride) with chlorine gas at temperatures below 114 °C. google.com This method avoids the need to use highly purified metallic tin as the starting material, potentially reducing costs. google.com Oxidizing a solution of tin(II) chloride with agents like potassium nitrate (B79036) can also produce the hydrated form of this compound, SnCl₄·5H₂O. sciencemadness.orgpw.live

Reaction with Hydrochloric Acid and Hydrogen Peroxide: A patented method describes the one-step synthesis of hydrated this compound by reacting metallic tin with hydrochloric acid and hydrogen peroxide. google.com While this route is simpler and avoids the use of hazardous chlorine gas, it produces the pentahydrate, not the anhydrous compound directly. google.com

Rigorous Purification Techniques for Research-Grade SnCl₄

For applications in advanced materials and as a precursor for high-purity organotin compounds, this compound must undergo rigorous purification to remove various impurities.

Fractional distillation is a primary technique for purifying crude this compound. prepchem.com Given that anhydrous SnCl₄ is a liquid at room temperature with a boiling point of 114.15 °C, distillation effectively separates it from less volatile impurities. sciencemadness.org The process must be conducted under strictly anhydrous conditions, as SnCl₄ readily reacts with moisture in the air to form hydrochloric acid and tin(IV) oxide. sciencemadness.orgchemicalbook.com

The distillation is typically performed in an all-glass apparatus. prepchem.comlookchem.com To remove any dissolved unreacted chlorine, small pieces of tinfoil can be added to the distillation flask, which react with the excess chlorine. prepchem.com The process often involves refluxing the SnCl₄ before distillation to improve separation efficiency. chemicalbook.com

Achieving the high purity (e.g., 99.999 wt %) required for applications like fiber optics necessitates more advanced purification protocols beyond simple distillation. researchgate.net

One effective method is high-temperature rectification using a specially designed quartz perforated-plate rectification column. researchgate.net This process allows for the separation of metallic impurities that may be present as their respective chlorides. By controlling the temperature and reflux ratio, various fractions (head, main, and residual) can be collected, with the main fraction containing the ultra-pure SnCl₄. google.comresearchgate.net Research has shown this method significantly reduces the concentration of metallic impurities. researchgate.net For instance, the lead content can be decreased from 120 ppm to 2 ppm. researchgate.net

Another technique involves adding metallic tin as a displacer during the rectification process in a quartz glass packing tower. google.com This helps in the removal of certain impurities. The control of temperature at the top (112-117 °C) and bottom (125-135 °C) of the tower, along with a high reflux ratio, is critical for achieving high-purity products. google.com

| Admixture | Content in Initial Sample (wt %) | Content in Main Fraction After Purification (wt %) |

|---|---|---|

| Al | 45 | 2 |

| Fe | 60 | 15 |

| Cu | 30 | 5 |

| Pb | 120 | 2 |

Reactivity and Mechanistic Investigations of Tin Tetrachloride

Decomposition Kinetics and Pathways of SnCl₄

The thermal stability and decomposition of tin tetrachloride are critical parameters in its application in high-temperature processes, such as chemical vapor deposition.

Thermal Decomposition Mechanisms: Experimental and Theoretical Studies

The thermal decomposition of this compound has been investigated through both experimental and theoretical approaches. Experimental studies, often employing shock tubes equipped with atomic resonance absorption spectroscopy (ARAS), have provided kinetic data on the decomposition process. bas.bgorganic-chemistry.orgnih.gov Theoretical investigations, using ab initio molecular orbital (MO) calculations, have complemented these experiments by elucidating the underlying reaction pathways. bas.bgorganic-chemistry.orgnih.gov

Kinetic experiments have been conducted over a wide range of temperatures. For instance, the detection of chlorine atoms has been measured in the temperature range of 1250–1700 K, while tin atoms have been detected at higher temperatures, between 2250–2950 K. bas.bgorganic-chemistry.org These studies have revealed that SnCl₄ ultimately decomposes into a tin atom in its ground state (Sn(³P)) and four chlorine atoms. This decomposition occurs through a sequence of four consecutive tin-chlorine bond dissociation steps. bas.bgorganic-chemistry.orgnih.gov

The initial and subsequent decomposition steps are summarized in the reactions below:

SnCl₄ (+M) → SnCl₃ + Cl (+M)

SnCl₃ (+M) → SnCl₂ + Cl (+M)

SnCl₂ (+M) → SnCl + Cl (+M)

SnCl (+M) → Sn + Cl (+M)

The rate coefficient for the initial decomposition step was found to be in the falloff region, close to the low-pressure limit under the experimental conditions. bas.bgnih.gov

Bond Dissociation Energies and Reaction Intermediates

The decomposition of SnCl₄ involves the sequential breaking of Sn-Cl bonds, leading to the formation of several reaction intermediates. These intermediates include tin trichloride (B1173362) (SnCl₃), tin dichloride (SnCl₂), and tin monochloride (SnCl). rsc.org The final products of the complete decomposition are elemental tin (Sn) and chlorine atoms (Cl). bas.bgorganic-chemistry.org

The bond dissociation energies are crucial for understanding the kinetics of the decomposition process. Rice-Ramsperger-Kassel-Marcus (RRKM) calculations, combined with variational transition state theory, have been used to determine these energies by fitting calculated rate coefficients to experimental data. bas.bg The energy barrier for the initial decomposition step (SnCl₄ → SnCl₃ + Cl) was determined to be 326 kJ mol⁻¹, which is in good agreement with the Sn-Cl bond dissociation energy of SnCl₄. bas.bg Similarly, the energy barrier for the decomposition of SnCl₂ to SnCl and Cl was found to be 368 kJ mol⁻¹, consistent with the bond dissociation energy of SnCl₂. bas.bg

Table 1: Experimentally Determined Second-Order Rate Coefficients for SnCl₄ Decomposition Steps

| Reaction Step | Rate Coefficient (k2nd) (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |

|---|---|---|

| SnCl₄ → SnCl₃ + Cl | 10-5.37±0.62 exp[−(285 ± 18) kJ mol⁻¹/RT] | 1250–1700 |

| SnCl₂ → SnCl + Cl | 10-8.36±0.86 exp[−(310 ± 42) kJ mol⁻¹/RT] | 2250–2950 |

| SnCl → Sn + Cl | 10-9.50±0.78 exp[−(265 ± 40) kJ mol⁻¹/RT] | 2250–2950 |

Data sourced from Takahashi et al. bas.bgorganic-chemistry.org

Lewis Acidity and Catalytic Functions of SnCl₄

This compound is a potent Lewis acid, a property that underpins its widespread use as a catalyst in organic synthesis. wikipedia.org It readily accepts electron pairs from Lewis bases to form adducts. wikipedia.org

Mechanism of SnCl₄-Promoted Friedel-Crafts Reactions

SnCl₄ is an effective catalyst for Friedel-Crafts reactions, including both alkylation and acylation. mt.comsigmaaldrich.com In these reactions, SnCl₄ functions by activating the electrophile. masterorganicchemistry.com

In Friedel-Crafts alkylation, the reaction is initiated by the interaction of the Lewis acid (SnCl₄) with an alkyl halide. This forms a complex that can either be a carbocation or a species with significant carbocationic character. pw.live This electrophilic species then attacks the aromatic ring, leading to the formation of an arenium ion intermediate. mt.com Subsequent deprotonation of the arenium ion regenerates the aromatic ring and the catalyst, yielding the alkylated product. mt.com

For Friedel-Crafts acylation, SnCl₄ reacts with an acyl halide or anhydride (B1165640) to form a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This acylium ion is the active electrophile that reacts with the aromatic ring. A key difference from alkylation is that the resulting ketone product is a moderate Lewis base and can form a complex with SnCl₄. wikipedia.org This often necessitates the use of stoichiometric amounts of the catalyst. The desired ketone is obtained after an aqueous workup to decompose the complex. wikipedia.org

Catalysis in Carbon-Carbon Bond Formation (e.g., Allylstannane Additions to Aldehydes)

This compound catalyzes the addition of organostannanes, such as allylstannanes, to aldehydes, a significant method for forming carbon-carbon bonds. The mechanism of this reaction has been a subject of detailed investigation. acs.orgacs.org The reaction involves the activation of the aldehyde by coordination of the carbonyl oxygen to the Lewis acidic tin center. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the allylstannane. The reaction is believed to proceed through a cyclic, chair-like transition state which dictates the stereochemical outcome of the addition. wiley.com

SnCl₄ in Multi-Component and One-Pot Organic Synthesis (e.g., Tacrine (B349632) Analogues, Pyrano[3,2-B]Pyran Derivatives)

The catalytic activity of SnCl₄ is harnessed in various multi-component and one-pot synthetic strategies to construct complex molecular architectures efficiently.

For instance, SnCl₄ has been proven to be a highly effective catalyst for the synthesis of novel tacrine analogues. nih.govmdpi.com This is achieved through the direct cyclocondensation of 1-aryl-4-cyano-5-aminopyrazole with β-ketoesters via a Friedlander annulation. nih.govmdpi.com The mechanism likely involves the initial attack of the amino group on the carbonyl carbon of the β-ketoester, facilitated by the Lewis acid. mdpi.com Compared to other Lewis acids like AlCl₃, ZnCl₂, and TiCl₄, SnCl₄ provides significantly better yields for these transformations. mdpi.com

In another example, this compound supported on silica (B1680970) nanoparticles (SnCl₄/SiO₂) serves as an efficient and reusable catalyst for the one-pot, three-component synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives. bas.bg This reaction involves the condensation of kojic acid, an aldehyde, and malononitrile (B47326) or ethyl cyanoacetate. bas.bg The use of a solid-supported catalyst simplifies product purification and aligns with the principles of green chemistry. bas.bg

Heterogeneous Catalysis Utilizing Supported SnCl₄ Systems (e.g., SnCl₄/SiO₂ Nanoparticles)

This compound (SnCl₄), when supported on solid matrices like silica nanoparticles (SiO₂), functions as a potent and reusable solid acid catalyst. This heterogeneous system leverages the Lewis acidic nature of the tin center for a variety of organic transformations, often under environmentally benign, solvent-free conditions. The immobilization of SnCl₄ on a solid support like nano-silica enhances catalyst stability, allows for easy recovery and reuse, and often improves yields and selectivity.

The preparation of nano-SnCl₄/SiO₂ involves the reaction of nano-SiO₂ with SnCl₄, resulting in a solid Lewis acid catalyst. researchgate.net This material has proven to be highly efficient in promoting multi-component reactions. For instance, it effectively catalyzes the one-pot synthesis of 2,4,5-trisubstituted imidazoles from the reaction of benzil, various aldehydes, and ammonium (B1175870) acetate (B1210297) under mild, solvent-free conditions. researchgate.net The catalyst demonstrates high to excellent yields and can be recovered and reused for multiple cycles without a significant loss of activity. researchgate.net

Similarly, this supported catalyst is employed in the synthesis of other heterocyclic compounds. It facilitates the creation of 2-substituted benzimidazoles through the reaction of o-phenylenediamine (B120857) and substituted aldehydes. nih.gov It is also used in the one-pot synthesis of substituted 1H-pyrazoles from 1,3-diketones and substituted hydrazines. benthamdirect.com Another notable application is the synthesis of 14-aryl- or 14-alkyl-14H-dibenzo[a,j]xanthenes by reacting 2-naphthol (B1666908) with various aldehydes, again under solvent-free conditions. osi.lv In these syntheses, the nano-SnCl₄/SiO₂ catalyst is valued for being readily available, efficient, and reusable. osi.lv

The catalytic activity of these systems stems from the Lewis acid sites on the tin, which activate the substrates. The use of a nano-sized support material like SiO₂ provides a high surface area for the reaction to occur.

| Catalytic Application | Reactants | Product | Catalyst System | Key Features |

| Imidazole Synthesis | Benzil, Aldehydes, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | nano-SnCl₄/SiO₂ | High yields, solvent-free, reusable catalyst. researchgate.net |

| Benzimidazole Synthesis | o-Phenylenediamine, Aldehydes | 2-Substituted Benzimidazoles | nano-SnCl₄/SiO₂ | Mild conditions, efficient, simple method. nih.gov |

| Pyrazole Synthesis | 1,3-Diketones, Hydrazines | Substituted 1H-Pyrazoles | nano-SnCl₄/SiO₂ | One-pot synthesis, mild catalyst. benthamdirect.com |

| Xanthene Synthesis | 2-Naphthol, Aldehydes | 14-Aryl/Alkyl-14H-dibenzo[a,j]xanthenes | nano-SnCl₄/SiO₂ | Good to excellent yields, solvent-free, reusable. osi.lv |

Reactions with Organic and Inorganic Ligands

Adduct Formation and Stoichiometric Considerations (e.g., 1:1, 1:2, 1:4 Adducts)

As a powerful Lewis acid, this compound readily reacts with Lewis bases (ligands) to form stable addition compounds, known as adducts. The stoichiometry of these adducts, most commonly 1:1 (SnCl₄·L) or 1:2 (SnCl₄·2L), is influenced by several factors including the nature of the ligand, its steric bulk, and the donor character of its coordinating atom(s).

Spectroscopic studies are often used to determine the stoichiometry and stability of these adducts in solution. For example, the interaction between SnCl₄ and 3-methyl-1-indanone (B1362706) in benzene (B151609) has been shown to form a 1:1 adduct. indexcopernicus.com The equilibrium constant (K) for this adduct formation was determined to be 69.7, indicating a reversible but significant interaction. indexcopernicus.com This highlights the ability of SnCl₄ to form complexes even with ketone ligands, which are considered relatively weak Lewis bases. indexcopernicus.com

With stronger, monodentate ligands, particularly those containing a phosphoryl group (P=O), SnCl₄ typically forms 1:2 adducts. For instance, its reaction with γ-keto allyl phosphonates yields stable, octahedral complexes with the general formula [SnCl₄L₂]. researchgate.net In these cases, the coordination occurs through the phosphoryl oxygen atom. researchgate.net

The stoichiometry can also be influenced by the denticity of the ligand. While monodentate ligands often form 1:1 or 1:2 adducts, bidentate ligands can form chelates. However, studies involving ligands like aminophenols and p-toluidine (B81030) with tin (IV) chloride pentahydrate have shown that instead of simple adduct formation, an elimination reaction occurs, leading to the formation of complexes with the release of HCl. sapub.org In these reactions, the resulting product stoichiometry was found to be 1:1 or 1:2 (metal to ligand), forming monomeric or dimeric structures, respectively. sapub.org

| Ligand (L) | Adduct/Complex Stoichiometry (SnCl₄:L) | Structural Type | Notes |

| 3-Methyl-1-Indanone | 1:1 | Adduct | Equilibrium constant (K) = 69.7. indexcopernicus.comresearchgate.net |

| γ-Keto Allyl Phosphonates | 1:2 | Octahedral Complex [SnCl₄L₂] | Coordination via phosphoryl oxygen. researchgate.net |

| Pyridine-3-carboxylic acid chloride | 1:1 | Adduct | Coordination via nitrogen atom. researchgate.net |

| Aminophenols / p-Toluidine | 1:1 or 1:2 | Elimination Product | Reaction proceeds via elimination, not adduct formation, forming monomeric or dimeric complexes. sapub.org |

Metal-Ligand Exchange Processes and Associated Activation Energies

The ligands in tin(IV) complexes are not static and can undergo exchange with free ligands in solution. The rate of this exchange is a fundamental aspect of the complex's reactivity and is quantified by the activation energy (Ea) of the process. A low activation energy corresponds to a fast exchange (a labile complex), while a high activation energy indicates a slow exchange (an inert complex).

The kinetics of ligand exchange can be studied using techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. For the octahedral complexes of this compound with γ-keto allyl phosphonates, [SnCl₄L₂], the metal-ligand exchange activation energies have been determined. researchgate.net These values were found to be in the range of 57–60 kJ/mol. researchgate.net This quantitative measure provides insight into the strength of the tin-ligand bond and the dynamic behavior of the complex in solution.

The process of ligand substitution is critical in understanding the mechanisms of catalyzed reactions, as the substrate must often coordinate to the metal center, displacing another ligand, before the transformation can occur. The activation energy for this exchange is influenced by factors such as the electronic properties of the ligands and the steric environment around the metal center. solubilityofthings.com

Complexation with Nitrogen-Donor Ligands (e.g., Schiff Bases, Dipyridyl Derivatives)

This compound forms stable complexes with a wide variety of nitrogen-donor ligands. mdpi.com The nitrogen atom in ligands like amines, pyridines, and Schiff bases acts as the Lewis basic center that coordinates to the acidic tin atom.

Ab initio calculations, supported by experimental nuclear quadrupole resonance (NQR) data, have been used to investigate the structure of the complex formed between SnCl₄ and pyridine-3-carboxylic acid chloride. researchgate.net These studies confirmed that the coordination site is the nitrogen atom of the pyridine (B92270) ring, rather than the carbonyl oxygen atom of the acid chloride group. researchgate.net This preference is attributed to the electronic properties of the ligand, where the nitrogen atom is the more effective electron-donating center. researchgate.net

While specific examples with dipyridyl derivatives were not detailed in the provided search context, the general principles of coordination chemistry suggest that bidentate N-donor ligands like 2,2'-bipyridyl would chelate to the tin center, likely forming octahedral [SnCl₄(bipy)] complexes. Similarly, Schiff bases, which often possess both nitrogen and oxygen donor atoms, can act as multidentate ligands, forming stable chelate complexes with SnCl₄. The formation of these complexes is a foundational aspect of the coordination chemistry of tin. mdpi.com

Synthesis of Organotin Compounds via SnCl₄ Reactions

This compound is a crucial and widely used starting material in the synthesis of organotin compounds, which have diverse industrial applications. uu.nlsysrevpharm.org The primary methods involve the substitution of one or more chloride atoms with organic groups.

A common route is the alkylation or arylation of SnCl₄ using organometallic reagents. Grignard reagents (RMgX) and organoaluminum compounds (R₃Al) are frequently used to convert SnCl₄ into tetraorganotins (R₄Sn). uu.nl SnCl₄ + 4 RMgX → R₄Sn + 4 MgXCl

Another fundamentally important reaction in organotin chemistry is the Kocheshkov redistribution (or comproportionation) reaction. This reaction involves reacting this compound with a tetraorganotin compound (R₄Sn) in specific stoichiometric ratios to produce organotin halides. For example, reacting SnCl₄ and R₄Sn in a 1:1 molar ratio is a convenient method for preparing diorganotin dihalides (R₂SnX₂), typically in high yields. uu.nl SnCl₄ + R₄Sn → 2 R₂SnCl₂

By adjusting the stoichiometry, other organotin halides like R₃SnCl and RSnCl₃ can also be synthesized. These organotin halides are themselves versatile precursors for a vast range of other organotin derivatives. uu.nl The selective synthesis of specific organotin compounds is of great importance due to the varying toxicity and application profiles of mono-, di-, tri-, and tetra-substituted tins. uu.nl

Coordination Chemistry and Structural Characterization of Tin Tetrachloride Complexes

Elucidation of Coordination Geometries and Stereochemistry

Tin tetrachloride (SnCl₄), a quintessential Lewis acid, readily forms adducts with a vast array of Lewis bases (ligands). The coordination of these ligands to the central tin atom results in an expansion of the coordination number from four to typically six, leading to the formation of octahedral complexes. The geometry and stereochemistry of these complexes are dictated by the nature of the coordinating ligands and the electronic properties of the tin center.

While an ideal octahedral geometry features a central atom with six identical ligands and bond angles of 90°, SnCl₄ adducts, particularly those of the type SnCl₄L₂, invariably exhibit distorted octahedral configurations. fiveable.me This distortion, a deviation from perfect symmetry leading to unequal bond lengths and angles, is a consequence of several factors. fiveable.me The presence of two different types of ligands (four chloride atoms and two other ligands, L) inherently breaks the perfect symmetry. Furthermore, electronic effects and steric hindrance from bulky ligands can also cause significant geometric distortions. fiveable.me

Table 1: Factors Leading to Distorted Octahedral Geometry in SnCl₄ Adducts

| Factor | Description | Reference |

|---|---|---|

| Ligand Dissimilarity | The presence of different ligands (e.g., Cl⁻ and H₂O) around the central Sn atom leads to non-equivalent bonds and angles. | wikipedia.org |

| Steric Hindrance | Bulky ligands can repel each other, forcing deviations from ideal 90° bond angles to minimize steric strain. | fiveable.me |

| Electronic Effects | The d-electron configuration of the central metal and ligand field effects can influence the electronic distribution, sometimes leading to distortions like the Jahn-Teller effect, although this is more common in transition metal complexes. | fiveable.melibretexts.org |

Octahedral complexes with the general formula MA₄B₂, such as SnCl₄L₂, can exist as two geometric isomers: cis and trans. wikipedia.orgstudymind.co.uk This type of stereoisomerism arises from the different possible spatial arrangements of the ligands around the central tin atom. almerja.comntu.edu.sg

In the cis isomer, the two L ligands are positioned adjacent to each other, with an L-Sn-L bond angle of approximately 90°. wikipedia.orglibretexts.org

In the trans isomer, the two L ligands are located on opposite sides of the central atom, resulting in an L-Sn-L bond angle of 180°. wikipedia.orglibretexts.org

These isomers are distinct chemical compounds with different physical and spectroscopic properties. almerja.com For example, cis isomers often possess a net dipole moment, making them polar, whereas in trans isomers, individual bond dipoles may cancel each other out, resulting in a nonpolar molecule. almerja.com This difference in polarity can affect properties like solubility and reactivity. The identification and differentiation of these isomers are critical and can be achieved using techniques such as nuclear quadrupole resonance (NQR) spectroscopy, which is sensitive to the local electronic environment of the chlorine atoms. rsc.org

Table 2: Comparison of Cis and Trans Isomers in SnCl₄L₂ Complexes

| Property | cis-Isomer | trans-Isomer | Reference |

|---|---|---|---|

| Ligand Position | Adjacent | Opposite | wikipedia.orgstudymind.co.uk |

| L-Sn-L Angle | ~90° | 180° | libretexts.org |

| Symmetry | Lower | Higher | almerja.com |

| Polarity | Often Polar | Often Nonpolar | almerja.com |

| Example | cis-[SnCl₄(H₂O)₂] | trans-[Pt(NH₃)₂Cl₂] (Illustrative) | wikipedia.orgwikipedia.org |

Intermolecular and Supramolecular Interactions in SnCl₄ Systems

The crystal structure and bulk properties of this compound complexes are not solely determined by the coordination geometry of individual molecules but are profoundly influenced by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonding, π-π stacking, and halogen-π interactions, dictate how the complex molecules arrange themselves in the solid state, leading to complex supramolecular architectures.

Hydrogen bonding is a strong, directional intermolecular force that plays a pivotal role in the crystal engineering of SnCl₄ adducts, particularly when the ligands or co-crystallized solvent molecules possess hydrogen bond donors (like -OH or -NH) and acceptors (like O, N, or Cl). researchgate.net The this compound pentahydrate, cis-[SnCl₄(H₂O)₂]·3H₂O, serves as a prime example. wikipedia.org In its crystal lattice, the three water molecules that are not directly coordinated to the tin atom act as a bridge, linking adjacent cis-[SnCl₄(H₂O)₂] units through an extensive network of hydrogen bonds. wikipedia.org These interactions create a stable, three-dimensional structure and are fundamental to the integrity of the crystal. wikipedia.orgnih.gov

When SnCl₄ is complexed with ligands containing aromatic rings, other types of non-covalent interactions become significant in directing the supramolecular assembly.

Halogen-Pi Interactions: This is a directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the chlorine atoms in SnCl₄) and the electron-rich π-system of an aromatic ring. rsc.orgnih.gov The chlorine atoms in the SnCl₄ moiety can act as a Lewis acid site (a "halogen bond donor") and interact favorably with the π-electron cloud of an aromatic ligand on a neighboring molecule. nih.gov This type of interaction is increasingly recognized for its importance in stabilizing crystal structures and influencing molecular recognition. rsc.orgnih.gov

Functional Groups: Ligands featuring hydroxyl (-OH), amino (-NH₂), or amide groups will primarily drive crystal packing through hydrogen bonding. nih.gov Ligands containing aromatic rings, such as pyridine (B92270) or phenyl groups, will promote π-π stacking and halogen-π interactions. researchgate.netnih.gov

Ligand Conformation: The flexibility and conformational preferences of the ligand can lead to different packing motifs, such as stacked layers, helical chains, or intricate ribbon-like networks. nih.gov For instance, a rigid, linear ligand might favor a simple layered structure, while a more flexible or angular ligand could enable the formation of more complex three-dimensional frameworks.

By carefully selecting ligands with specific functionalities and shapes, it is possible to control the intermolecular interactions and, by extension, engineer the supramolecular structure and properties of the resulting this compound complex. worktribe.com

Metal-Ligand Bonding Analysis in SnCl₄ Complexes

Tin(IV) chloride (SnCl₄) is a quintessential Lewis acid, readily forming adducts with a wide array of Lewis bases (ligands). wikipedia.org The formation of these complexes involves intricate metal-ligand bonding that can be understood through a combination of electrostatic and covalent (donor-acceptor) interactions. Modern computational chemistry provides powerful tools to dissect these interactions, offering quantitative insights into their nature.

Electrostatic and Donor-Acceptor Interactions in Sn-Ligand Bonds

The bond between the tin atom in SnCl₄ and a donor ligand (L) is fundamentally a coordinate covalent bond, arising from the interaction of the Lewis acidic tin center with a Lewis basic ligand. However, the precise nature of this bond is a blend of electrostatic attraction and covalent charge transfer (donor-acceptor interaction).

The Lewis acidic character of the tin atom is central to its ability to form complexes. This acidity can be described in terms of a "σ-hole," a region of positive electrostatic potential associated with the Sn-Cl σ* antibonding orbitals. mdpi.com When a Lewis base approaches, its lone pair of electrons is attracted to this positive region. The interaction can be viewed as having two primary components:

Electrostatic Interaction: This is the classical, non-covalent attraction between the positively polarized tin atom and the electron-rich donor atom of the ligand (e.g., N, O). Computational studies on hypercoordinate tin compounds have found that these interactions are predominantly electrostatic in nature, with limited evidence of significant covalency. mdpi.com Ab initio calculations on SnCl₄ complexes with ligands like benzoyl chloride and anisole (B1667542) show that upon complexation, the partial positive charge on the tin atom and the partial negative charge on the donor oxygen atom both increase, which is consistent with a significant electrostatic contribution. researchgate.net

The balance between electrostatic and covalent contributions can be influenced by several factors, including the nature of the ligand and the steric environment around the tin center.

Table 1: Calculated Properties of SnCl₄ Complexes with Oxygen-Donor Ligands This table presents illustrative data based on findings from ab initio calculations on 1:1 SnCl₄ complexes, showing changes upon complexation.

| Complex/Molecule | Sn Atomic Charge (e) | O Atomic Charge (e) | Sn-Cl Bond Length (Å) | Sn···O Distance (Å) |

| SnCl₄ (isolated) | Reference | N/A | ~2.28 wikipedia.org | N/A |

| C₆H₅COCl (ligand) | N/A | Reference | N/A | N/A |

| SnCl₄·C₆H₅COCl | Increased Positive | Increased Negative | Increased | ~2.31 |

| C₆H₅OCH₃ (ligand) | N/A | Reference | N/A | N/A |

| SnCl₄·C₆H₅OCH₃ | Increased Positive | Increased Negative | Increased | ~2.26 |

| Source: Data synthesized from findings reported in Reference researchgate.net. The study noted that upon complexation, the positive charge on the Sn atom and the negative charge on the donor oxygen atom increase, while the Sn-Cl bonds lengthen. |

Quantum Chemical Descriptors of Bonding (e.g., QTAIM, NBO Analyses)

To provide a more quantitative and nuanced picture of the bonding in SnCl₄ complexes, quantum chemical calculations are employed. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are particularly insightful.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analyzes the topology of the total electron density (ρ) to define atoms and the bonds between them. uni-muenchen.de A bond path between two atoms, along with a corresponding bond critical point (BCP), is a necessary and sufficient condition for a bonding interaction. uni-muenchen.de The properties of the electron density at the BCP provide a quantitative description of the bond's nature.

Key QTAIM descriptors include:

Electron Density at the BCP (ρb): Higher values indicate a greater accumulation of electron density, typical of stronger, more covalent bonds.

Laplacian of the Electron Density (∇²ρb): This indicates whether the electron density is locally concentrated (∇²ρb < 0), characteristic of shared-shell (covalent) interactions, or depleted (∇²ρb > 0), characteristic of closed-shell (ionic, hydrogen bond, or van der Waals) interactions. uni-muenchen.deorientjchem.org

Energy Densities: The ratio of the kinetic energy density (Gb) to the potential energy density (Vb) at the BCP can also help classify the interaction.

For typical metal-ligand coordinate bonds, such as those in SnCl₄ complexes, QTAIM analysis often reveals features of highly polar or closed-shell interactions, consistent with a large electrostatic component.

Natural Bond Orbital (NBO) Analysis

NBO analysis focuses on the donor-acceptor aspect of bonding by examining interactions between localized orbitals. orientjchem.org It identifies the key orbital interactions responsible for bond formation and stabilization. For an SnCl₄ complex with a ligand 'L', the primary interaction is the delocalization of electron density from a lone pair (LP) orbital on the donor atom of L into a lone vacant (LV) or antibonding (σ*) orbital on the tin atom.

A key output of NBO analysis is the second-order perturbation theory energy of stabilization, E(2), which quantifies the energetic importance of a given donor-acceptor interaction. researchgate.net For example, in the complex SnCl₄·2py (where py is pyridine), the dominant stabilizing interaction is the donation from the nitrogen lone pair to a vacant orbital on the tin atom, denoted as LP(N) → LV(Sn). The magnitude of E(2) for this interaction provides a direct measure of the covalent contribution to the Sn-N bond strength. researchgate.net

Table 2: Illustrative NBO and QTAIM Parameters for Metal-Ligand Bonds This table provides a representative set of parameters used in the analysis of metal-ligand bonding. The values are illustrative and depend on the specific complex and computational level.

| Parameter | Description | Typical Value Range/Interpretation |

| NBO: E(2) (kcal/mol) | Stabilization energy from donor-acceptor interaction (e.g., LP(Ligand) → LV(Sn)). | > 5.0 kcal/mol indicates significant interaction. |

| QTAIM: ρb (a.u.) | Electron density at the bond critical point. | 0.05 - 0.20 for polar/covalent bonds. |

| QTAIM: ∇²ρb (a.u.) | Laplacian of the electron density at the BCP. | > 0 for closed-shell (ionic/polar) interactions. < 0 for shared-shell (covalent) interactions. |

| QTAIM: Delocalization Index, δ(Sn,L) | Number of electrons shared or delocalized between the Sn and Ligand basins. | Provides a measure of covalency. |

| Source: Compiled from principles described in references uni-muenchen.deorientjchem.orgresearchgate.net. |

Theoretical and Computational Chemistry Studies on Tin Tetrachloride

Quantum Mechanical Investigations

Quantum mechanical calculations have become indispensable tools for elucidating the fundamental properties of molecules like tin tetrachloride (SnCl₄). These computational methods provide deep insights into the molecule's electronic structure, geometry, and spectroscopic characteristics.

Ab initio molecular orbital (MO) calculations have been employed to investigate the thermal decomposition of this compound. These studies show that SnCl₄ ultimately breaks down into a tin atom (Sn(³P)) and four individual chlorine atoms through a sequence of four Sn-Cl bond dissociation steps. For theoretical kinetics models, structural parameters and vibrational frequencies for the reactants and transition states are essential inputs, and these have been successfully obtained using ab initio MO calculations acs.org.

Anhydrous tin(IV) chloride adopts a molecular structure with near-perfect tetrahedral symmetry wikipedia.org. In the solid state, it forms monoclinic crystals. The average tin-chlorine (Sn-Cl) bond distance in the solid phase is approximately 227.9(3) pm wikipedia.org.

| Parameter | Value | Method/Phase |

|---|---|---|

| Symmetry | Tetrahedral | General |

| Sn-Cl Bond Distance | 227.9(3) pm | Solid State (Crystallography) |

| Crystal Structure (Solid) | Monoclinic | Solid State |

Computational methods, particularly Density Functional Theory (DFT), have been utilized to predict spectroscopic parameters for tin compounds. The calculation of ¹¹⁹Sn nuclear shielding and spin-spin coupling constants has been investigated using DFT, incorporating relativistic effects through methods like the zeroth-order regular approximation (ZORA) up to spin-orbit coupling nih.gov.

These computational studies have shown that calculated ¹¹⁹Sn chemical shifts generally correlate well with experimental values. However, for compounds with multiple heavy halogen atoms, like this compound, relativistic spin-orbit effects must be included to achieve a good correlation with experimental data. Calculations at a scalar (spin-free) relativistic level are often insufficient, highlighting the significant "heavy-atom effect" on the chemical shift nih.gov. The ¹¹⁹Sn NMR chemical shift is a highly sensitive probe of the local electronic environment around the tin nucleus, and accurate computational prediction is a powerful tool for structural elucidation nih.govresearchgate.net.

Reaction Dynamics and Kinetics Modeling

Computational chemistry provides critical insights into the dynamics and kinetics of chemical reactions involving this compound, particularly its thermal decomposition.

The thermal decomposition of this compound has been analyzed theoretically using Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with variational transition state theory (VTST) acs.org. These statistical theories are used to model the rates of unimolecular reactions. The initial and most critical step in the decomposition is the breaking of one Sn-Cl bond:

SnCl₄ (+M) → SnCl₃ + Cl (+M)

For this reaction, RRKM/VTST calculations require inputs such as structural parameters and vibrational frequencies of the reactants (SnCl₄) and the transition state, which are typically obtained from quantum mechanical calculations like the ab initio MO methods mentioned previously acs.org.

Through the application of RRKM/VTST modeling to experimental data, key kinetic parameters for the decomposition of SnCl₄ can be determined. The energy barrier (E₀), a crucial parameter in these calculations, is often adjusted until the calculated RRKM rate coefficients align with observed experimental rates acs.org.

For the initial bond fission in this compound (SnCl₄ → SnCl₃ + Cl), this fitting procedure yielded an energy barrier of E₀ = 326 kJ mol⁻¹. This value is in good agreement with the known Sn-Cl bond dissociation energy of SnCl₄, confirming the theoretical reasonableness of the experimental data and the validity of the computational model acs.org. The rate coefficient for this initial decomposition step was found to be in the falloff region, close to the low-pressure limit under the experimental conditions of 1250–1700 K acs.org.

| Reaction | Parameter | Value | Method |

|---|---|---|---|

| SnCl₄ → SnCl₃ + Cl | Energy Barrier (E₀) | 326 kJ mol⁻¹ | RRKM/VTST Fitting |

Electron Scattering Phenomena

The interaction of low-energy electrons with this compound molecules has been studied both experimentally and theoretically. These studies measure the probability of scattering events, expressed as a cross-section, as a function of the incident electron's energy.

Experimental measurements of the absolute grand-total cross-section (TCS) for electron scattering from SnCl₄ have been performed over an energy range from approximately 0.6 eV to 300 eV bohrium.comresearchgate.netresearchgate.netaip.org. The resulting TCS energy curve displays two significant and pronounced enhancements. The first is a sharp peak near 1.2 eV, and the second is a broader structure around 9.5 eV. These features are separated by a deep minimum in the cross-section centered near 3 eV bohrium.comresearchgate.netresearchgate.netaip.org.

The prominent low-energy structure peaking at 1.2 eV is attributed to the formation of short-lived negative ion states, also known as resonances bohrium.comaip.org. Theoretical calculations using the Schwinger multichannel method support the existence of these resonant structures. In the static-exchange plus polarization approximation, these calculations predict resonances around 1.2 eV and 5.6 eV aip.org. Symmetry analysis suggests the first resonance belongs to the t₂ symmetry and the second to the t₂ symmetry aip.org. These calculated resonance positions align well with the peaks observed in dissociative electron attachment (DEA) experiments, where the formation of fragment ions like SnCl₃⁻ is observed at specific electron energies aip.org.

Integral elastic and ionization cross-sections have also been calculated for SnCl₄ up to 4 keV using methods such as the additivity rule approximation and the binary-encounter-Bethe (BEB) approach, respectively bohrium.comresearchgate.net.

| Feature | Energy (Experimental) | Energy (Theoretical) | Attribution |

|---|---|---|---|

| Low-Energy Resonance | ~1.2 eV | ~1.2 eV | t₂ Shape Resonance |

| Higher-Energy Resonance | ~9.5 eV | ~5.6 eV | t₂ Shape Resonance |

| TCS Minimum | ~3.0 eV | N/A | - |

Total Cross Section (TCS) Measurements and Resonant States

The absolute grand-total cross section (TCS) for electron scattering from this compound (SnCl₄) molecules has been measured in a linear electron-transmission experiment. aip.orgresearchgate.net These measurements were conducted for electron-impact energies ranging from 0.6 to 300 eV. aip.orgresearchgate.netmostwiedzy.pl The experimental setup involved an electrostatic 127° electron spectrometer operating in the linear transmission mode to determine the TCS. mostwiedzy.pl

The energy dependence of the measured TCS for SnCl₄ reveals two significant enhancements. aip.orgresearchgate.net The first is a very pronounced peak near 1.2 eV, and the second is a broader enhancement around 9.5 eV. aip.orgresearchgate.net These peaks are separated by a deep minimum centered at approximately 3 eV. aip.orgresearchgate.net The structure observed at the lower energy is attributed to the formation of two short-lived negative ion states, also known as resonant states. aip.orgresearchgate.net In addition to these prominent features, other weak structures are perceptible in the TCS curve. aip.orgresearchgate.net

A comparison of the TCS for SnCl₄ with other tetrachloride molecules (XCl₄, where X = C, Si, Ge) shows that the TCS for SnCl₄ has a considerably larger magnitude across the entire energy range studied. mostwiedzy.plresearchgate.net All tetrachloride molecules in this group exhibit a distinct low-energy resonant maximum in their TCS energy curves. researchgate.net For instance, Germanium tetrachloride (GeCl₄) shows two resonant maxima, one at 1.7 eV and a much broader one near 9 eV. researchgate.net Silicon tetrachloride (SiCl₄) displays a strong peak at 1.9 eV and a broader maximum around 10 eV. researchgate.net The value of the TCS in the energy region from 20 eV up to 300 eV has been observed to be correlated with the static electric polarizability of the target molecule. mostwiedzy.pl

Table 1: Comparison of Low-Energy Resonant Maxima for Tetrachloride Molecules (XCl₄)

| Compound | Central Atom (X) | Peak Energy of Resonant Maxima (eV) |

|---|---|---|

| This compound (SnCl₄) | Sn | ~1.2, ~9.5 aip.orgresearchgate.net |

| Germanium Tetrachloride (GeCl₄) | Ge | ~1.7, ~9.0 researchgate.net |

Theoretical Descriptions of Electron-SnCl₄ Interactions

Theoretical calculations have been employed to complement experimental findings on electron interactions with this compound. The integral elastic and ionization cross sections for SnCl₄ have been calculated for energies up to 4 keV. aip.org These calculations utilized methods such as the additivity rule approximation and the binary-encounter-Bethe (BEB) approach. aip.org

For intermediate collision energies, the interactions in elastic and ionization channels have been investigated using the additivity rule and the binary-encounter-Bethe methods. mostwiedzy.pl More sophisticated theoretical approaches have been applied to analogous molecules like titanium tetrachloride (TiCl₄) to understand low-energy electron scattering. These include the Schwinger multichannel method with pseudopotentials and the R-matrix method, both at static-exchange and static-exchange plus polarization levels of approximation. mostwiedzy.pl These methods are used to calculate elastic integral, differential, and momentum transfer cross sections. mostwiedzy.pl

The inspection of calculated and measured cross sections for tetrachloride analogs helps in identifying the presence of resonances. mostwiedzy.pl For example, in TiCl₄, a minimum around 1 eV in the cross section is consistent with a Ramsauer–Townsend minimum, while a sharp increase at very low energies suggests the presence of a virtual state. mostwiedzy.pl While these specific calculations were for TiCl₄, the theoretical frameworks are applicable to the study of electron-SnCl₄ interactions to understand similar phenomena.

Excited and Ionized States of this compound Analogs

The study of the excited and ionized states of this compound analogs, such as carbon tetrachloride (CCl₄), silicon tetrachloride (SiCl₄), and germanium tetrachloride (GeCl₄), provides insight into their electronic structure and behavior upon electron impact.

In the case of CCl₄, the lowest-energy positive-ion states have been identified through photoelectron spectroscopy. These correspond to the removal of an electron from the 2t₁, 7t₂, 2e, 6t₂, and 6a₁ orbitals. Dissociative electron attachment to CCl₄ is a significant process, leading to the formation of Cl⁻ ions and various radical products, which is indicative of the nature of its transient negative-ion states.

For SiCl₄, theoretical studies using methods like the outer-valence Green’s function (OVGF) have been employed to calculate the ionization energies of its valence orbitals (2t₁, 8t₂, 2e, 7t₂, and 7a₁). The computed ionization energies and pole strengths show good agreement with experimental photoelectron spectra. The excited states of SiCl₄ have been investigated using time-dependent density functional theory (TD-DFT) to understand its absorption spectrum.

Similarly, the electronic structure of GeCl₄ has been probed by photoelectron spectroscopy to determine its ionization potentials. Theoretical calculations support the assignment of the observed spectral bands to specific molecular orbitals. Studies on GeCl₄ also investigate the decay pathways of core-excited and ionized states, often involving Auger decay processes, which provide detailed information about electron correlation effects in the molecule.

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | SnCl₄ |

| Carbon tetrachloride | CCl₄ |

| Silicon tetrachloride | SiCl₄ |

| Germanium tetrachloride | GeCl₄ |

| Titanium tetrachloride | TiCl₄ |

| Chlorine | Cl₂ |

| Tin | Sn |

| Hydrogen fluoride | HF |

| Tin tetrafluoride | SnF₄ |

| Hydrogen chloride | HCl |

| Tin(IV) bromide | SnBr₄ |

| Ammonia | NH₃ |

| Ammonium (B1175870) chloride | (NH₄)Cl |

| Iodine | I |

| Hydrogen | H₂ |

| Hydrogen iodide | HI |

| Nitrogen | N₂ |

Applications of Tin Tetrachloride in Advanced Materials Science

Precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Tin tetrachloride is a key chemical compound used in CVD and ALD processes to create thin films with specific functionalities. These deposition methods are fundamental in producing high-quality layers of materials for electronics, optics, and protective coatings.

One of the most significant applications of this compound is as a precursor for depositing tin oxide (SnO₂) thin films. These films are highly valued for their transparency and electrical conductivity, making them essential components in devices like solar cells and flat-panel displays.

The physical characteristics of SnO₂ films are strongly dependent on the conditions maintained during the deposition process. Parameters such as deposition temperature and the choice of substrate play a crucial role in determining the final morphology and crystal structure of the film.

Research has shown that the deposition temperature directly influences the grain size and crystalline phase of the SnO₂ films. For instance, films deposited at lower temperatures (around 450°C) may exhibit a mixture of SnO and SnO₂ phases. nrel.gov As the temperature increases, the grain size tends to grow. In one study using CVD, the grain size of SnO₂ films increased from 0.1 to 0.5 µm as the deposition temperature was raised from 430°C to 580°C. researchgate.net The morphology of the grains is also affected by the precursor type; films deposited using SnCl₄ tend to have more rounded grains compared to the elongated grains produced with organometallic precursors like tetramethyltin (TMT). nrel.gov

The structure of the films can also be influenced by the deposition method and subsequent treatments. For example, SnO₂ thin films produced via spin-coating are polycrystalline, and higher annealing temperatures (up to 550°C) can lead to an increase in XRD peak intensity and the transformation to a tetragonal phase. uj.ac.za Similarly, films grown by atomic layer deposition exhibit a heterogeneous crystal structure, with surfaces that are rough and porous. mdpi.com

| Deposition Temperature (°C) | Key Observations | Resulting Film Structure/Morphology | Reference |

|---|---|---|---|

| 430-580 | Grain size increases with temperature. | Grain size from 0.1 to 0.5 µm. | researchgate.net |

| 450 | Presence of mixed SnO and SnO₂ phases. | Mixed phase structure. | nrel.gov |

| 500 | Films have low resistivity with uniform and large grain size. | Large grain size (0.303 µm). | ias.ac.in |

| 550 | Increased XRD peak intensity and phase transformation. | Tetragonal phase. | uj.ac.za |

The selection of this compound as a precursor, combined with specific processing parameters, directly correlates with the functional properties of the resulting SnO₂ films, particularly their electrical and optical characteristics.

The electrical properties, such as resistivity and charge carrier mobility, are highly sensitive to deposition conditions. For SnO₂ films deposited via CVD using SnCl₄ at 650°C, a mobility of 28 cm²V⁻¹s⁻¹ was recorded. nrel.gov In contrast, a lower deposition temperature of 450°C resulted in a significantly lower mobility of 13 cm²V⁻¹s⁻¹. nrel.gov This difference is attributed to higher levels of chlorine and fluorine impurities and the presence of a mixed SnO/SnO₂ phase at the lower temperature, which enhances carrier scattering. nrel.gov Another study found that SnO₂ films prepared by CVD at 500°C exhibited resistivities between 1.72 x 10⁻³ and 4.95 x 10⁻³ ohm cm, depending on the oxygen flow rate. ias.ac.in

Optical properties are also strongly influenced by the precursor and deposition parameters. The optical bandgap for SnO₂ films is typically around 3.92-4.0 eV for deposition temperatures above 550°C. nrel.gov However, for a film deposited at 450°C using SnCl₄, the bandgap was considerably lower at 3.62 eV. nrel.gov Films produced from an SnCl₄ precursor tend to show higher optical losses at sub-bandgap energies compared to those from TMT. nrel.gov The average transmission in the visible region for films deposited at 500°C can range from 86-90%. ias.ac.in

| Processing Parameter | Value | Resulting Film Property | Reference |

|---|---|---|---|

| Deposition Temperature | 650°C | Mobility: 28 cm²V⁻¹s⁻¹ | nrel.gov |

| Deposition Temperature | 450°C | Mobility: 13 cm²V⁻¹s⁻¹; Bandgap: 3.62 eV | nrel.gov |

| Deposition Temperature | 500°C | Resistivity: 1.72 x 10⁻³ - 4.95 x 10⁻³ ohm cm | ias.ac.in |

| Deposition Temperature | >550°C | Bandgap: 3.92 - 4.0 eV | nrel.gov |

| Oxygen Flow Rate | 0.8-1.35 l/min | Visible Transmission: 86-90% | ias.ac.in |

While the primary focus is on this compound, the provided outline includes a section on titanium nitride (TiN) deposition using titanium tetrachloride (TiCl₄). This material is widely used in the microelectronics industry for applications such as diffusion barriers due to its excellent thermal stability, chemical inertness, and electrical conductivity. jkps.or.krharvard.edu

Titanium nitride thin films can be deposited using both thermal and plasma-enhanced atomic layer deposition (PEALD) with titanium tetrachloride as the titanium source. semanticscholar.org

In thermal ALD, TiCl₄ is reacted with a nitrogen source, such as ammonia (NH₃) or hydrazine (N₂H₄). The deposition temperature is a critical parameter affecting film properties. As the deposition temperature increases, the deposition rate generally increases, and the resistivity of the TiN film decreases. mdpi.com For example, using TiCl₄ and N₂H₄, thermal ALD can be performed at temperatures ranging from 150 to 350°C. researchgate.net At an optimal temperature of 275°C, a growth rate of 0.36 Å/cycle can be achieved. researchgate.net Higher temperature processes, such as at 425°C and 500°C, have been shown to produce films with very low resistivities of 158 µΩ·cm and 89 µΩ·cm, respectively. ucsd.edu

Plasma-enhanced ALD offers several advantages, including the potential for lower deposition temperatures and improved film quality. jkps.or.kr In PEALD, TiCl₄ is used in conjunction with a plasma of nitrogen-containing gases, such as an H₂-N₂ mixture. researchgate.net This method is well-suited for low-temperature deposition of high-quality TiN films. researchgate.net PEALD can produce films with low resistivity and low impurity concentrations, with significant advantages seen at deposition temperatures below 350°C. semanticscholar.org Studies have shown that by controlling the plasma parameters, such as the gas ratio of H₂/N₂, films with resistivities as low as ~80 µΩ-cm and very low chlorine content (<0.5 at%) can be achieved. jkps.or.kr

| Deposition Method | Co-reactant | Temperature (°C) | Growth Rate (Å/cycle) | Resistivity (µΩ·cm) | Reference |

|---|---|---|---|---|---|

| Thermal ALD | N₂H₄ | 275 | 0.36 | Not specified | researchgate.net |

| Thermal ALD | N₂H₄ | 425 | Not specified | 158 | ucsd.edu |

| Thermal ALD | N₂H₄ | 500 | Not specified | 89 | ucsd.edu |

| Thermal ALD | NH₃ | 600 | 0.331 | Decreases with temperature | mdpi.com |

| PEALD | H₂-N₂ Plasma | 100-400 | Not specified | Not specified | researchgate.net |

| PEALD | N₂/H₂/Ar Plasma | 350 | 0.046 | ~80 | jkps.or.kr |

The chemical vapor deposition of TiN from titanium tetrachloride and ammonia is a complex process involving several gas-phase and surface reactions. Kinetic studies and modeling are essential for understanding and optimizing the deposition process.

However, the actual mechanism involves multiple steps. At temperatures below 450 K, the dominant process is the formation of donor-acceptor complexes between TiCl₄ and NH₃, such as TiCl₄(NH₃)₂. researchgate.netresearchgate.net As the temperature increases, sequential ammonolysis reactions occur. researchgate.net Computational studies have shown that TiCl₄ can decompose to TiCl₃ via an intermediate, TiCl₃NH₂. researchgate.net

The reaction products are highly dependent on the temperature. At 200°C, the product is primarily TiCl₄·5NH₃. As the temperature rises to 450–650°C, the products include TiCl₄·5NH₃, TiClN, TiNₓ, and NH₄Cl. Above 700°C, the main products are TiNₓ and NH₄Cl. researchgate.net Kinetic modeling, often using computational fluid dynamics (CFD), is employed to understand the formation of solid byproducts like TiCl₄(NH₃)₂, which can cause issues in CVD reactor systems. researchgate.net These models indicate that the deposition is often surface-reaction-controlled. researchgate.net

Deposition of Titanium Nitride (TiN) Thin Films

Comparative Studies of TiCl₄ with Metal-Organic Precursors for TiN

Titanium nitride (TiN) is a hard, ceramic material with excellent conductive properties, making it a valuable component in microelectronics as a diffusion barrier and an electrode material. The deposition of thin, high-quality TiN films is critical for these applications. While titanium tetrachloride (TiCl₄) has been a conventional precursor for TiN deposition, it is often compared with various metal-organic precursors to optimize film properties and deposition processes.

In studies comparing TiCl₄ with metal-organic precursors such as tetrakis(dimethylamino)titanium (TDMAT), tetrakis(diethylamido)titanium (TDEAT), and tetrakis(ethylmethylamido)titanium (TEMATi) for atomic layer deposition (ALD) of TiN, significant differences in the resulting film resistivity and required deposition temperatures have been observed. Research shows that TiN films deposited using TiCl₄ can achieve lower resistivity compared to those produced with the metal-organic precursors under optimized conditions. For instance, TiN films grown from TiCl₄ at 500°C have shown a resistivity as low as 80 μΩ·cm. mostwiedzy.pl In contrast, films grown using TDMAT, TDEAT, and TEMATi exhibited minimum resistivities of 400 μΩ·cm (at 350°C), 300 μΩ·cm (at 400°C), and 220 μΩ·cm (at 425°C), respectively. mostwiedzy.pl

Table 1: Comparative Resistivity of TiN Films from Different Precursors

| Precursor | Deposition Temperature (°C) | Minimum Resistivity (μΩ·cm) |

|---|---|---|

| TiCl₄ | 500 | 80 |

| TDMAT | 350 | 400 |

| TDEAT | 400 | 300 |

| TEMATi | 425 | 220 |

While metal-organic precursors offer the advantage of lower deposition temperatures, which can be beneficial for temperature-sensitive substrates, TiCl₄ often yields films with superior electrical properties, albeit at higher process temperatures. mostwiedzy.pl The choice of precursor is therefore a trade-off between the desired film characteristics and the thermal budget of the manufacturing process.

Growth of Tin Sulfide (SnS₂) Thin Films by Spray Pyrolysis

Tin disulfide (SnS₂), a semiconductor with a layered crystal structure, has garnered interest for applications in photovoltaics and other electronic devices. semanticscholar.org this compound is a commonly used precursor for the synthesis of SnS₂ thin films via the spray pyrolysis technique. This method involves spraying a solution containing the precursor onto a heated substrate, where it decomposes and forms the desired thin film.

In a typical process, a solution is prepared by dissolving this compound and a sulfur source, such as thiourea (SC(NH₂)₂), in a suitable solvent. mdpi.comresearchgate.net The molarity of the precursors in the solution is a critical parameter that influences the properties of the resulting films. mdpi.comresearchgate.net For example, in studies where the molarity of tin was varied from 0.04 to 0.07 mol/L while keeping the sulfur concentration constant, it was found that the grain size of the prepared films was altered. mdpi.comresearchgate.net

Research has shown that when SnCl₄ is used as the tin precursor, the resulting films are predominantly the SnS₂ phase with a hexagonal crystal structure. mdpi.comresearchgate.net In contrast, using tin(II) chloride (SnCl₂) as the precursor tends to favor the formation of tin monosulfide (SnS). mdpi.comresearchgate.net Morphological studies using scanning electron microscopy (SEM) have revealed that SnS₂ films grown from SnCl₄ are generally more dense and smooth compared to SnS films. mdpi.comresearchgate.net The atomic ratio of tin to sulfur in the films is also dependent on the precursor used. For instance, at a tin molarity of 0.07 mol/L, films synthesized from SnCl₄ showed a Sn:S atomic ratio of approximately 36:64, which is close to the stoichiometric ratio for SnS₂. mdpi.comresearchgate.net

Formation of Silicon Germanium Tin (SiGeSn) Layers for Semiconductor Devices

The integration of tin into silicon-germanium (SiGe) alloys to form ternary SiGeSn layers is a promising approach for developing next-generation semiconductor devices, particularly for applications in optoelectronics. This compound has been explored as a viable and cost-effective tin precursor for the growth of GeSn and SiGeSn materials via chemical vapor deposition (CVD). jhu.eduwikipedia.org

The use of SnCl₄ in CVD presents both opportunities and challenges. It is a more stable and readily available precursor compared to alternatives like stannane (SnD₄). jhu.eduwikipedia.org However, the reaction chemistry of SnCl₄ with other precursors, such as germane (GeH₄), can be complex. One of the byproducts of the reaction involving SnCl₄ is hydrochloric acid (HCl), which can etch the growing film. jhu.edu This etching effect can be mitigated by carefully controlling the growth conditions, such as temperature and pressure.

Research has demonstrated the successful growth of high-quality GeSn films using SnCl₄ and GeH₄ in an ultra-high vacuum CVD (UHV-CVD) system. researchgate.net The incorporation of tin into the film is highly dependent on the flow rate of SnCl₄ and the growth temperature. researchgate.net Lowering the growth temperature has been found to suppress the segregation of tin, allowing for higher tin incorporation into the alloy. researchgate.net By optimizing the growth parameters, researchers have been able to fabricate prototype GeSn photoconductors, demonstrating the potential of SnCl₄ as a precursor for functional semiconductor devices. researchgate.net

Role in Focused Electron Beam Induced Deposition (FEBID) of Nanostructures

Focused Electron Beam Induced Deposition (FEBID) is a direct-write nanofabrication technique that enables the creation of complex three-dimensional nanostructures with high spatial resolution. The process involves the local decomposition of a precursor gas by a focused electron beam, leading to the deposition of non-volatile fragments onto a substrate.

This compound is recognized as a potential precursor for the fabrication of nanostructures using FEBID. mostwiedzy.pl The viability of a precursor in FEBID is fundamentally linked to its interaction with electrons. For SnCl₄, scientific investigations have been carried out to measure the total cross-section (TCS) for electron scattering from its molecules. mostwiedzy.pl These measurements are crucial for understanding and modeling the deposition process, as they provide data on the probability of electron-molecule interactions that lead to the dissociation of the precursor.

Studies on the electron scattering from SnCl₄ have been conducted for electron energies ranging from 0.6 to 300 eV. mostwiedzy.pl The results have been compared with other tetrachloride molecules such as CCl₄, SiCl₄, and GeCl₄, providing insights into the role of the central atom in the electron-molecule collision process. This fundamental research is a necessary step towards the practical application of this compound in FEBID for the production of tin-containing nanostructures, which could have applications in conducting or semiconducting nanoscale devices.

Advanced Analytical Methodologies in Tin Tetrachloride Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of tin tetrachloride, offering non-destructive analysis of its structure, bonding, and dynamic behavior in various chemical environments.

Multinuclear NMR spectroscopy is an exceptionally powerful tool for investigating the coordination chemistry of this compound. The presence of magnetically active isotopes of tin (¹¹⁹Sn, ¹¹⁷Sn, and ¹¹⁵Sn) provides a direct probe into the metallic center.

¹¹⁹Sn NMR: The ¹¹⁹Sn nucleus is the most frequently studied tin isotope due to its favorable sensitivity and spin of ½. The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number and geometry of the tin atom, spanning a range of over 2000 ppm. For tetrahedral SnCl₄, the resonance is observed at approximately -163 ppm. Upon formation of five-coordinate or six-coordinate adducts with Lewis bases, the chemical shift experiences a significant upfield shift (to more negative ppm values), which is indicative of increased electron shielding at the tin nucleus. For instance, the formation of the six-coordinate octahedral complex with two molecules of diethyl ether, SnCl₄·2(Et₂O), results in a ¹¹⁹Sn chemical shift of around -600 ppm. This technique is invaluable for studying ligand exchange reactions and equilibria in solution, allowing for the identification of distinct species such as 1:1 and 1:2 adducts.

³¹P NMR: In studies involving organophosphorus ligands, ³¹P NMR is essential. The coordination of a phosphoryl (P=O) or phosphine ligand to the Lewis acidic tin center of SnCl₄ results in a downfield shift of the ³¹P resonance compared to the free ligand. This "coordination shift" provides evidence of complex formation. Furthermore, scalar coupling between the tin and phosphorus nuclei (¹J(¹¹⁹Sn-³¹P) and ¹J(¹¹⁷Sn-³¹P)) can often be observed, appearing as satellites in the ³¹P spectrum. The magnitude of this coupling constant offers insight into the strength and nature of the Sn-P or Sn-O-P bond.

¹⁹F NMR: For complexes involving fluoride or fluorinated ligands, ¹⁹F NMR is employed. Similar to other nuclei, the ¹⁹F chemical shifts and coupling constants (e.g., ¹J(¹¹⁹Sn-¹⁹F)) are diagnostic of the chemical environment. This technique is particularly useful for characterizing the full range of SnF₆₋ₙXₙ²⁻ anions and for distinguishing between geometric isomers (cis/trans) of SnCl₄ adducts containing fluorinated ligands.

¹H and ¹³C NMR: While not providing direct information about the tin center, ¹H and ¹³C NMR spectroscopy are used to characterize the organic ligands complexed to SnCl₄. Changes in the chemical shifts of protons and carbons upon coordination can reveal the site of ligand binding and provide information about conformational changes. These techniques are used in concert with multinuclear NMR to confirm the structure of new complexes.

Table 1: Representative ¹¹⁹Sn NMR Chemical Shifts for this compound and Selected Adducts This table is interactive and can be sorted.

| Compound | Coordination Number | Geometry | Solvent | ¹¹⁹Sn Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| SnCl₄ | 4 | Tetrahedral | Dichloromethane | -163 |

| SnCl₄·Et₂O | 5 | Trigonal Bipyramidal | Dichloromethane | -579 |

| SnCl₄·2(Et₂O) | 6 | Octahedral | Dichloromethane | -600 |

| cis-[SnCl₄(HMPA)₂] | 6 | Octahedral | Dichloromethane | -725 |

HMPA = Hexamethylphosphoramide

Infrared (IR) spectroscopy probes the vibrational modes of molecules. In the context of this compound chemistry, it is primarily used to confirm the coordination of Lewis bases to the tin center. When a ligand coordinates to SnCl₄, changes in the electron distribution affect its vibrational frequencies.

For example, in complexes with phosphoryl-containing ligands (R₃P=O), the P=O stretching vibration (ν(P=O)) is a strong band in the IR spectrum of the free ligand. Upon coordination to the tin atom through the oxygen, electron density is drawn from the P=O bond towards the tin, weakening the bond. This weakening results in a noticeable shift of the ν(P=O) band to a lower frequency (lower wavenumber) in the spectrum of the complex. The magnitude of this shift is often correlated with the strength of the Lewis acid-base interaction. Additionally, new vibrational modes corresponding to the Sn-O bond may appear in the far-IR region. The Sn-Cl stretching vibrations are also sensitive to changes in coordination, with shifts indicating the change from a tetrahedral (Td) to an octahedral (Oh) geometry.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that detects transitions between nuclear quadrupole energy levels. It is particularly useful for nuclei with a spin quantum number I > 1/2, such as ³⁵Cl and ³⁷Cl. Since NQR is a zero-field technique, the resonance frequencies are determined solely by the interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) at the nucleus.

For octahedral complexes of the type SnCl₄L₂, NQR spectroscopy is a powerful method to distinguish between cis and trans isomers in the solid state.

In a trans isomer , the four chlorine atoms are chemically and crystallographically equivalent, occupying the equatorial positions. This typically results in a single, sharp ³⁵Cl NQR signal.

In a cis isomer , there are two distinct types of chlorine atoms: two in axial positions and two in equatorial positions, which are chemically inequivalent. This leads to a more complex NQR spectrum, often consisting of multiple resonance lines, reflecting the different EFG at the different chlorine sites.

The splitting pattern and frequencies of the NQR signals thus provide a clear signature of the molecular geometry.